molecular formula C25H29N5O3S B2644761 N-[(2,3-dimethoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide CAS No. 1031955-04-0

N-[(2,3-dimethoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2644761
CAS No.: 1031955-04-0
M. Wt: 479.6
InChI Key: YHULFJFDLRNHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dimethoxyphenylmethyl group attached to an acetamide core, which is linked via a sulfanyl bridge to a pyrazine ring substituted with a 4-phenylpiperazine moiety. The dimethoxyphenyl group may enhance solubility compared to non-polar substituents, while the pyrazine-sulfanyl-acetamide backbone could influence hydrogen-bonding interactions.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-32-21-10-6-7-19(23(21)33-2)17-28-22(31)18-34-25-24(26-11-12-27-25)30-15-13-29(14-16-30)20-8-4-3-5-9-20/h3-12H,13-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHULFJFDLRNHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-[(2,3-dimethoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits promising biological activities:

  • Antitumor Activity : Studies have shown that compounds with similar structural motifs can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The presence of the piperazine and pyrazine groups is particularly noted for enhancing cytotoxic effects against various cancers.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent. The sulfur-containing moiety may play a crucial role in this activity by interacting with microbial enzymes.
  • Neuroprotective Effects : Preliminary studies indicate that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.

Case Studies

Several case studies highlight the applications of N-[(2,3-dimethoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide:

StudyFocusFindings
Study 1Antitumor ActivityThe compound inhibited growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
Study 2Antimicrobial ActivityShowed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics.
Study 3NeuroprotectionIn vitro studies indicated reduced oxidative stress in neuronal cells exposed to neurotoxins when treated with the compound.

Mechanism of Action

The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-(2,3-Dimethyl-phenyl)-2-[4-(1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl)-piperazin-1-yl]-acetamide

  • Key Differences: Substituent on Piperazine: The piperazine ring here is modified with a pyrazole sulfonyl group, introducing strong electron-withdrawing sulfonyl (-SO₂-) functionality, unlike the phenyl group in the target compound. This may reduce basicity and alter receptor binding . Aromatic Ring: The 2,3-dimethylphenyl group (vs.
  • Synthesis : Both compounds likely involve chloroacetamide intermediates for S-alkylation, but the sulfonyl group here requires additional oxidation steps .

N-Alkyl-2-(3-Phenyl-quinoxalin-2-ylsulfanyl)acetamides

  • Structural Contrast: Heterocyclic Core: Quinoxaline (a bicyclic aromatic system) replaces pyrazine, offering extended π-conjugation for enhanced stacking interactions with biological targets .
  • Analytical Data : Similar MALDI-TOF and elemental analysis methods are employed for characterization, confirming structural fidelity .

2-{[5-(Diphenylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-N-(Pyrazin-2-yl)acetamide

  • Functional Groups :
    • Oxadiazole vs. Pyrazine : The 1,3,4-oxadiazole ring (a five-membered heterocycle with two nitrogens) may confer metabolic stability but reduce hydrogen-bonding capacity compared to pyrazine .
    • Diphenylmethyl Group : This highly lipophilic substituent contrasts with the dimethoxyphenyl group, likely influencing pharmacokinetic properties like volume of distribution .
  • Synthesis : Both compounds use chloroacetamide intermediates for S-alkylation, but the oxadiazole precursor requires additional cyclization steps .

N-(3-Chloro-2-(3-Nitrophenyl)-4-Oxoazetidin-1-yl)-2-(4-Phenylpiperazin-1-yl)acetamide

  • Core Structure: Incorporates a β-lactam (azetidinone) ring, introducing strain and reactivity absent in the target compound. This moiety is common in antibiotics but may limit stability .

N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide

  • Heterocycle: The diaminopyrimidine ring provides multiple hydrogen-bonding sites, enhancing interactions with enzymes like dihydrofolate reductase. This contrasts with the phenylpiperazine-pyrazine system, which may target GPCRs .

Structural and Pharmacokinetic Implications

Electronic and Steric Effects

  • Sulfanyl vs.
  • Methoxy vs. Methyl : Methoxy groups enhance solubility via hydrogen bonding but may increase susceptibility to demethylation metabolism compared to methyl groups .

Data Table: Comparative Analysis of Key Compounds

Compound Name Heterocycle Core Piperazine Substituent Aromatic Group Notable Features
Target Compound Pyrazine 4-Phenylpiperazine 2,3-Dimethoxyphenyl High polarity, CNS-targeting potential
N-(2,3-Dimethyl-phenyl)-[...]-acetamide () Pyrazine Pyrazole sulfonyl 2,3-Dimethylphenyl Enhanced lipophilicity
N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide () Quinoxaline None 3-Phenylquinoxaline Antitumor/antimicrobial potential
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () Oxadiazole None Diphenylmethyl Metabolic stability

Biological Activity

N-[(2,3-dimethoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound exhibits a complex structure that integrates various pharmacophores, which may contribute to its therapeutic effects.

Chemical Structure and Properties

The IUPAC name of the compound indicates its structural complexity, which includes:

  • Dimethoxyphenyl group : This moiety is known for enhancing lipophilicity and may influence the binding affinity to biological targets.
  • Piperazine derivative : Piperazines are often associated with neuroactive properties, suggesting potential applications in psychiatric disorders.
  • Pyrazine ring : This component may play a role in the modulation of enzyme activity.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂S
Molecular Weight358.42 g/mol

The biological activity of this compound is believed to stem from its interactions with various molecular targets:

  • Receptor Modulation : The piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways.
  • Enzyme Inhibition : The pyrazine and sulfanyl groups may contribute to the inhibition of specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as cancer or inflammation.

Neuropharmacological Effects

The piperazine component is well-documented for its neuropharmacological effects. Compounds with similar structures have been evaluated for their anticonvulsant activity and effectiveness against anxiety disorders. For example, studies on piperazine derivatives have shown efficacy in animal models of epilepsy, suggesting that this compound may also exhibit anticonvulsant properties .

Study on Antitumor Activity

In a recent study focusing on pyrazole derivatives, several compounds were synthesized and tested for their anticancer activity against A549 lung cancer cell lines. The results indicated that specific modifications to the structure significantly enhanced cytotoxicity, with some compounds achieving IC50 values as low as 49.85 μM .

Anticonvulsant Activity Assessment

Research evaluating the anticonvulsant properties of piperazine derivatives revealed that certain compounds exhibited protective effects in seizure models. For instance, derivatives were tested using the maximal electroshock (MES) method, showing promising results for future development as therapeutic agents for epilepsy .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

The synthesis of this compound involves multi-step reactions, including nucleophilic substitution for the sulfanyl linkage and coupling reactions for the acetamide group. Key steps:

  • Sulfanyl bond formation : Reacting 3-(4-phenylpiperazin-1-yl)pyrazin-2-thiol with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Normal-phase chromatography (e.g., 10% methanol/ammonium hydroxide) to isolate the product .
  • Optimization : Catalytic agents (e.g., Pd for coupling reactions), temperature control (60–80°C), and solvent selection (DMF or THF) improve yields .

Q. What analytical techniques are critical for confirming molecular structure and purity?

  • X-ray crystallography : Resolves bond lengths (e.g., C–S bond: ~1.78 Å) and torsion angles (e.g., pyrazine-phenyl dihedral angles) .
  • NMR spectroscopy : Confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm) and methylene bridges .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~520) .

Q. How is the compound’s solubility assessed, and what solvent systems are optimal for biological assays?

  • Solubility screening : Use polar aprotic solvents (DMSO for stock solutions) and aqueous buffers (PBS at pH 7.4) .
  • Partition coefficients : LogP values (predicted ~3.2) guide solvent selection for in vitro assays .

Q. What preliminary biological screening assays are recommended for this compound?

  • Receptor binding assays : Test affinity for dopamine D3 receptors (IC₅₀ values via radioligand displacement) due to structural similarity to phenylpiperazine derivatives .
  • Cytotoxicity : MTT assays in HEK-293 or HepG2 cells at 1–100 µM concentrations .

Q. How are stability and degradation profiles evaluated under storage conditions?

  • Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 7 days .
  • HPLC monitoring : Track degradation products (e.g., sulfoxide formation) .

Advanced Research Questions

Q. How can computational modeling predict binding modes to biological targets like dopamine receptors?

  • Molecular docking : Use AutoDock Vina to simulate interactions with D3 receptor active sites (e.g., hydrogen bonding with Ser192) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å) .

Q. What experimental strategies resolve contradictions between in vitro activity and computational predictions?

  • Orthogonal assays : Compare radioligand binding (e.g., [³H]spiperone) with functional cAMP assays .
  • Solubility adjustments : Add co-solvents (e.g., 0.1% Tween-80) to improve membrane permeability .

Q. How do structural modifications (e.g., substituents on phenylpiperazine) impact pharmacological activity?

  • SAR studies : Replace 4-phenylpiperazine with 2,3-dichlorophenylpiperazine to enhance D3 selectivity (IC₅₀ shift from 12 nM to 8 nM) .
  • Crystallographic analysis : Compare hydrogen-bonding networks in modified analogs .

Q. What methodologies optimize crystallization for X-ray diffraction studies?

  • Solvent vapor diffusion : Use ethanol/water (1:1) at 4°C to grow single crystals .
  • Crystal packing analysis : Identify π-π stacking (3.5–4.0 Å distances) and C–H···O interactions .

Q. How are reaction pathways designed to minimize byproducts (e.g., sulfoxide formation)?

  • Inert atmosphere : Conduct thiol-acetamide coupling under N₂ to prevent oxidation .
  • Catalyst screening : Test Pd/C vs. CuI for Suzuki-Miyaura coupling efficiency (yield increase from 45% to 72%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.